8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-(Furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirohydantoin derivative within the 1,3,8-triazaspiro[4.5]decane-2,4-dione class. These compounds are notable for their role as hypoxia-inducible factor prolyl hydroxylase (HIF PHD) inhibitors, which enhance erythropoietin (EPO) production for anemia treatment . The compound features a spirocyclic core with a furan-2-carbonyl group at position 8 and a 4-methylbenzyl substituent at position 2. Its structure is optimized for binding to the catalytic domain of PHD enzymes, leveraging the furan’s heterocyclic properties for metal chelation and aromatic interactions .
Properties
IUPAC Name |
8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-14-4-6-15(7-5-14)13-23-18(25)20(21-19(23)26)8-10-22(11-9-20)17(24)16-3-2-12-27-16/h2-7,12H,8-11,13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJPBQXXWKBLAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)C4=CC=CO4)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate compound. This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles.
Scientific Research Applications
8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spiro compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Structure-Activity Relationships (SAR)
The biological activity of spirohydantoins is highly dependent on substituents at positions 3 and 6. Key analogues and their properties are summarized below:
Table 1: Comparison of Structural Analogues
Key Observations:
- Furan vs. Thiophene : The furan-2-carbonyl group in the target compound exhibits stronger PHD inhibition compared to thiophene-3-carbonyl derivatives, likely due to optimized π-π stacking and Fe²⁺ chelation .
- Aromatic Substituents : Trifluoromethylbenzoyl () and benzodioxole () groups enhance lipophilicity or solubility, respectively, without compromising core binding.
- Antibacterial Activity : TTDD () demonstrates the versatility of the spirohydantoin scaffold, where methylation at positions 7 and 9 enables chlorination for antimicrobial applications.
Biological Activity
8-(Furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. Its unique structural features, including a furan ring and a triazaspirodecane moiety, suggest potential biological activities that warrant detailed investigation. This article explores the compound's biological activity, synthesis methods, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of the compound is , and its IUPAC name is 8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. The structure features a spiro linkage connecting two rings, which is characteristic of spiro compounds.
| Property | Value |
|---|---|
| Molecular Weight | 253.25 g/mol |
| CAS Number | 1021210-36-5 |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Synthesis Methods
The synthesis of 8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step reactions starting from accessible precursors. Common methods include:
- Cyclization Reactions : Involves the cyclization of precursors containing furan and amine groups under controlled conditions.
- Catalytic Methods : Use of catalysts to enhance reaction efficiency and yield.
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazaspiro compounds exhibit significant antimicrobial properties. For instance, compounds similar to 8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of cell membrane integrity.
Anticancer Potential
Research has highlighted the compound's interaction with specific molecular targets such as enzymes involved in cancer progression. For example:
- Thioredoxin Reductase Inhibition : The compound may inhibit thioredoxin reductase (TrxR), which is crucial for cancer cell survival.
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects on cancer cell lines including Mia PaCa-2 and PANC-1.
Case Studies
- Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of synthesized derivatives based on the triazaspiro framework against Candida albicans and Staphylococcus aureus. The results indicated a dose-dependent inhibition of microbial growth with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
- Anticancer Activity :
- A series of experiments assessed the cytotoxic effects on human tumor cells (e.g., HepG2). The compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
The proposed mechanism involves:
- Enzyme Interaction : The furan moiety interacts with enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
